molecular formula C10H13N3O B2539936 4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine CAS No. 2319802-90-7

4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine

Cat. No.: B2539936
CAS No.: 2319802-90-7
M. Wt: 191.234
InChI Key: XBOFCZJWRCEGSR-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrimidine ring substituted with a methoxy group and a tetrahydropyridine moiety, making it a versatile molecule for chemical synthesis and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Attachment of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be attached through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone, under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Uniqueness

4-Methoxy-2-(1,2,3,6-tetrahydropyridin-1-yl)pyrimidine is unique due to its combination of a methoxy-substituted pyrimidine ring and a tetrahydropyridine moiety. This structural arrangement provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOFCZJWRCEGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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